molecular formula C10H6BrF3N2 B8337743 1H-Imidazole, 1-[2-bromo-5-(trifluoromethyl)phenyl]-

1H-Imidazole, 1-[2-bromo-5-(trifluoromethyl)phenyl]-

Cat. No. B8337743
M. Wt: 291.07 g/mol
InChI Key: BIVHXRFRFYTJHJ-UHFFFAOYSA-N
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Patent
US09051311B2

Procedure details

A solution of 1H-imidazole (0.420 g, 6.17 mmol) in 12 mL dioxane was treated with sodium ethoxide (0.441 g, 6.48 mmol) and was allowed to stir for 30 minutes. 1-Bromo-2-fluoro-4-(trifluoromethyl)benzene (0.885 ml, 6.17 mmol) was added and the reaction mixture was heated to 120° C. in a sealed vial overnight. The reaction mixture was poured into water and was extracted with EtOAc. The organics were concentrated and purified directly by reverse phase column chromatography [RediSep Gold C-18 100 g (Teledyne Isco, Lincoln, Nebr.), 10 to 100% (0.1% NH4OH in MeOH)/(0.1% NH4OH in water)] yielding 1-(2-bromo-5-(trifluoromethyl)phenyl)-1H-imidazole (0.400 g, 1.374 mmol).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.42 g
Type
reactant
Reaction Step Two
Quantity
0.441 g
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two
Quantity
0.885 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.[O-:6]CC.[Na+].[Br:10][C:11]1[CH:16]=[CH:15][C:14]([C:17]([F:20])([F:19])[F:18])=[CH:13][C:12]=1F.O>O1CCOCC1.CO>[NH4+:1].[OH-:6].[Br:10][C:11]1[CH:12]=[CH:13][C:14]([C:17]([F:18])([F:19])[F:20])=[CH:15][C:16]=1[N:1]1[CH:5]=[CH:4][N:3]=[CH:2]1 |f:1.2,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.42 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
0.441 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
12 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
0.885 mL
Type
reactant
Smiles
BrC1=C(C=C(C=C1)C(F)(F)F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
to stir for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The organics were concentrated
CUSTOM
Type
CUSTOM
Details
purified directly by reverse phase column chromatography [RediSep Gold

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[NH4+].[OH-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.1%
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)C(F)(F)F)N1C=NC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.374 mmol
AMOUNT: MASS 0.4 g
YIELD: CALCULATEDPERCENTYIELD 44.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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